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Introduction
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for

the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks

in the pharmaceutical and fine chemical industries. This technique utilizes a hydrogen donor,

typically isopropanol or a formic acid/triethylamine mixture, in place of high-pressure molecular

hydrogen, rendering the process operationally simpler and safer. The stereochemical outcome

of the reduction of prochiral ketones and imines is controlled by a chiral catalyst, most notably

transition metal complexes of chiral diamine ligands. Among these, the ruthenium(II) complexes

of N-tosyl-1,2-diphenylethylenediamine (TsDPEN) and its analogues, pioneered by Noyori and

Ikariya, have become the gold standard due to their high efficiency and enantioselectivity.

These application notes provide an overview of the mechanism, key catalysts, and detailed

protocols for performing asymmetric transfer hydrogenation reactions. The included data tables

offer a convenient reference for the performance of these catalysts with various substrates,

aiding in the selection of optimal reaction conditions.
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The widely accepted mechanism for ATH catalyzed by Ru(II)-TsDPEN complexes involves a

metal-ligand bifunctional concerted pathway. The catalyst precursor is activated by a base to

form a 16-electron ruthenium hydride species. This active catalyst then participates in a six-

membered pericyclic transition state with the carbonyl or imine substrate. In this transition

state, the hydride on the ruthenium is transferred to the electrophilic carbon of the substrate,

while the proton from the amine of the diamine ligand is transferred to the oxygen or nitrogen

atom. This concerted transfer of both a hydride and a proton accounts for the high efficiency

and stereoselectivity of the reaction.
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Caption: General mechanism of asymmetric transfer hydrogenation.

Key Catalysts and Ligands
The most successful catalysts for ATH are based on half-sandwich ruthenium(II), rhodium(III),

and iridium(III) complexes with chiral N-sulfonylated 1,2-diamine ligands. The electronic and

steric properties of both the arene ligand and the diamine ligand can be fine-tuned to optimize

the catalyst's performance for a specific substrate.
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Chiral Diamine Ligands

Catalyst Structures
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N-tosyl-1,2-diphenylethylenediamine

RuCl(S,S)-TsDPEN

Noyori-type Ruthenium Catalyst

[CpRhCl((S,S)-TsDPEN)]

Rhodium Catalyst

[CpIrCl((S,S)-TsDPEN)]

Iridium Catalyst

(S,S)-MsDPEN

N-mesyl-1,2-diphenylethylenediamine

Click to download full resolution via product page

Caption: Common chiral ligands and their corresponding metal catalysts.

Experimental Protocols
Protocol 1: Preparation of RuCl(S,S)-TsDPEN Catalyst
This protocol describes the synthesis of the widely used Noyori-type catalyst from its

commercially available precursors.

Materials:

[RuCl2(p-cymene)]2 (dichloro(p-cymene)ruthenium(II) dimer)

(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Triethylamine (NEt3), freshly distilled

Anhydrous dichloromethane (DCM)

Anhydrous diethyl ether

Schlenk flask and standard Schlenk line equipment

Magnetic stirrer and stir bar
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Procedure:

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl2(p-cymene)]2

(1.0 eq) and (S,S)-TsDPEN (2.2 eq).

Add anhydrous DCM to dissolve the solids.

Add freshly distilled triethylamine (2.5 eq) to the mixture.

Stir the resulting solution at room temperature for 1-2 hours. The color of the solution will

typically change from dark red-brown to a clearer orange-red.

Monitor the reaction by thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure.

Wash the resulting solid with anhydrous diethyl ether to remove triethylammonium

hydrochloride and any unreacted starting materials.

Dry the solid product under vacuum to yield RuCl--INVALID-LINK-- as a stable, orange-red

solid. The catalyst can be stored under an inert atmosphere for extended periods.

Protocol 2: General Procedure for Asymmetric Transfer
Hydrogenation of a Ketone
This protocol provides a general method for the ATH of a prochiral ketone using a formic

acid/triethylamine mixture as the hydrogen source.

Materials:

Prochiral ketone (e.g., acetophenone)

RuCl--INVALID-LINK-- catalyst

Formic acid (HCOOH)

Triethylamine (NEt3)
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Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile (MeCN))

Round-bottom flask

Magnetic stirrer and stir bar

Standard laboratory glassware for work-up

Procedure:

Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by slowly

adding formic acid to cooled triethylamine with stirring. Caution: This is an exothermic

reaction.

In a round-bottom flask, dissolve the ketone (1.0 mmol) and the RuCl--INVALID-LINK--

catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) in the anhydrous solvent (5-10 mL).

To this solution, add the formic acid/triethylamine mixture (2.0-5.0 equivalents relative to the

ketone).

Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C).

Monitor the progress of the reaction by TLC, GC, or HPLC.

Upon completion, quench the reaction by adding water.

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel if necessary.

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
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Reaction Setup

Reaction

Work-up and Analysis

Dissolve ketone and catalyst
in anhydrous solvent

Add HCOOH/NEt3 mixture
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Monitor reaction progress
(TLC, GC, HPLC)

Quench with water

Extract with organic solvent

Purify by column chromatography

Determine ee by
chiral HPLC/GC
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Caption: A typical experimental workflow for ATH.
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Data Presentation
The following tables summarize the results for the asymmetric transfer hydrogenation of

various ketones using Ru(II)-TsDPEN catalysts.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Entry
Substra
te (Ar)

Catalyst
(mol%)

S/C
Ratio

Time (h)
Temp
(°C)

Yield
(%)

ee (%)

1 Phenyl 1 100 5 28 >99 97 (S)

2

4-

Methylph

enyl

1 100 6 28 98 96 (S)

3

4-

Methoxy

phenyl

1 100 8 28 95 98 (S)

4

4-

Chloroph

enyl

0.5 200 4 28 >99 97 (S)

5

4-

Nitrophe

nyl

0.5 200 3 28 99 95 (S)

6

2-

Methylph

enyl

1 100 12 40 92 94 (S)

7
1-

Naphthyl
0.5 200 10 40 96 95 (S)

Conditions: RuCl--INVALID-LINK-- catalyst, HCOOH/NEt3 (5:2) as hydrogen source, in

CH3CN.

Table 2: Asymmetric Transfer Hydrogenation of Various Ketones
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Entry
Substra
te

Catalyst
(mol%)

S/C
Ratio

Time (h)
Temp
(°C)

Yield
(%)

ee (%)

1
Propioph

enone
1 100 7 28 98 97 (S)

2
Benzyl

acetone
1 100 16 28 94 98 (R)

3

2-

Acetylthi

ophene

0.5 200 6 28 97 96 (S)

4 Tetralone 1 100 24 40 90 92 (S)

5 Indanone 1 100 20 40 91 95 (S)

Conditions: RuCl--INVALID-LINK-- catalyst, HCOOH/NEt3 (5:2) as hydrogen source, in

CH3CN.

Applications in Drug Development
The synthesis of enantiomerically pure alcohols and amines is of paramount importance in the

pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its

stereochemistry. Asymmetric transfer hydrogenation provides a robust and scalable method for

the production of chiral intermediates for active pharmaceutical ingredients (APIs). For

instance, chiral amino alcohols are key structural motifs in many drugs, including beta-blockers

and antiviral agents. The operational simplicity and avoidance of high-pressure hydrogen make

ATH an attractive methodology for both laboratory-scale synthesis and industrial production.

The predictability of the stereochemical outcome based on the chirality of the diamine ligand

allows for the targeted synthesis of the desired enantiomer.

To cite this document: BenchChem. [Application Notes and Protocols for Asymmetric
Transfer Hydrogenation Using Chiral Diamine Ligands]. BenchChem, [2025]. [Online PDF].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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